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Compound of Interest

Compound Name: Cycluron

Cat. No.: B1210594 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the

herbicide Cycluron (3-cyclooctyl-1,1-dimethylurea), focusing on its identification through

various spectroscopic techniques. The information presented herein is intended to support

research, analytical method development, and quality control processes.

Introduction
Cycluron is a substituted urea herbicide that was historically used for pre-emergence weed

control. Accurate identification and quantification of Cycluron in environmental and biological

samples are crucial for regulatory compliance and safety assessment. This document details

the mass spectrometry, nuclear magnetic resonance, infrared, and ultraviolet-visible spectral

characteristics of Cycluron, along with standardized experimental protocols for its analysis.
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Property Value Source

Molecular Formula C₁₁H₂₂N₂O PubChem[1]

Molecular Weight 198.31 g/mol PubChem[1]

CAS Number 2163-69-1 NIST[2]

IUPAC Name 3-cyclooctyl-1,1-dimethylurea NIST[2]

Appearance Solid (formulation dependent) N/A

Mass Spectrometry
Mass spectrometry is a powerful technique for the identification of Cycluron, providing

information on its molecular weight and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of Cycluron typically shows a molecular ion peak and several characteristic

fragment ions. The fragmentation pattern is key to its unambiguous identification.

Table 1: GC-MS Fragmentation Data for Cycluron

m/z Relative Intensity Putative Fragment

198 Low [M]⁺ (Molecular Ion)

111 High [C₈H₁₅]⁺ (Cyclooctyl fragment)

72 High
[C₃H₈N₂O]⁺ (Dimethylurea

fragment)

Note: The full mass spectrum

can be accessed through the

NIST Mass Spectrometry Data

Center.

Tandem Mass Spectrometry (MS-MS)
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MS-MS provides enhanced selectivity and sensitivity for the detection of Cycluron in complex

matrices. By selecting the precursor ion (m/z 199.1805, [M+H]⁺), characteristic product ions

can be generated and monitored.

Table 2: MS-MS Fragmentation Data for Cycluron

Precursor Ion (m/z) Product Ion (m/z)

199.1805 111.1

199.1805 72.1

Source: PubChem[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique for the analysis of Cycluron, particularly in aqueous samples.

The data below was obtained using a high-resolution mass spectrometer.

Table 3: High-Resolution LC-MS Data for Cycluron

Precursor Ion (m/z) Ion Type Observed m/z
Relative Intensity
(%)

199.18 [M+H]⁺ 199.181213 96.10

72.043968 100

89.070992 10.61

200.185257 4.37

73.047127 2.25

Source: MassBank of

North America

(MoNA) via

PubChem[1]
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NMR spectroscopy provides detailed information about the chemical structure of Cycluron by

probing the magnetic properties of its atomic nuclei.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of Cycluron displays distinct signals for each carbon atom in a unique

chemical environment.

Table 4: ¹³C NMR Chemical Shifts for Cycluron

Carbon Atom Chemical Shift (δ, ppm)

Carbonyl (C=O) ~158

N-CH (cyclooctyl) ~50

N-(CH₃)₂ ~36

Cyclooctyl carbons 25 - 35

Note: Specific chemical shifts can vary slightly

depending on the solvent and instrument used.

Data is based on typical values for similar

structures and available information on

SpectraBase.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number and types of protons and their

connectivity. While a detailed, fully assigned spectrum for Cycluron is not readily available in

public databases, the expected chemical shifts and multiplicities can be predicted based on its

structure. A study involving Cycluron complexation utilized ¹H NMR, indicating its applicability.

[3]

Table 5: Predicted ¹H NMR Spectral Data for Cycluron
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

N-H 4.5 - 5.5 Broad singlet 1H

N-CH (cyclooctyl) 3.5 - 4.0 Multiplet 1H

N-(CH₃)₂ ~2.9 Singlet 6H

Cyclooctyl (CH₂) 1.4 - 1.8 Multiplet 14H

Note: These are

estimated values.

Actual chemical shifts

and coupling

constants would need

to be determined

experimentally.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic absorption of infrared radiation.

Table 6: Characteristic IR Absorption Bands for Cycluron
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3300 N-H Stretching

2920 - 2850 C-H (cyclooctyl) Stretching

~1630 C=O (urea) Stretching (Amide I)

~1560 N-H Bending (Amide II)

~1240 C-N Stretching

Source: Based on general IR

correlation tables and available

vapor phase IR data on

PubChem.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used for the quantitative analysis of Cycluron, although it is less

specific for identification compared to other techniques. Urea derivatives typically exhibit

absorption in the short-wavelength UV region. The exact absorption maximum (λmax) for

Cycluron in various solvents should be determined experimentally for quantitative method

development.

Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify Cycluron in a sample matrix.

Methodology:

Sample Preparation: An appropriate extraction method, such as liquid-liquid extraction (LLE)

or solid-phase extraction (SPE), should be employed based on the sample matrix. For solid

samples, a solvent extraction with a suitable organic solvent (e.g., ethyl acetate, acetonitrile)

is recommended. The extract is then concentrated and may require derivatization depending

on the specific method.
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GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector: Splitless mode.

Injector Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to

280 °C at a rate of 10 °C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 50-300.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: The retention time and mass spectrum of the analyte are compared with

those of a certified Cycluron analytical standard.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of Cycluron.

Methodology:

Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of the purified Cycluron sample in approximately 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
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The sample should be filtered to remove any particulate matter.

NMR Instrument Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:

Acquire a standard one-dimensional proton spectrum.

Typical spectral width: -2 to 12 ppm.

Number of scans: 16 or as needed for adequate signal-to-noise.

¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.

Typical spectral width: 0 to 200 ppm.

Number of scans: 1024 or more, depending on the sample concentration.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the

resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an

internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in Cycluron.

Methodology:

Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) and press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample

directly on the ATR crystal.
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FTIR Instrument Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Analysis: The resulting IR spectrum, a plot of transmittance or absorbance versus

wavenumber, is analyzed to identify characteristic absorption bands corresponding to the

functional groups in Cycluron.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To quantify the concentration of Cycluron in a solution.

Methodology:

Solvent Selection: Choose a solvent that dissolves Cycluron and is transparent in the

expected UV absorption region (e.g., methanol, acetonitrile, or water).

Preparation of Standard Solutions: Prepare a series of standard solutions of Cycluron of

known concentrations.

Spectral Scan: Scan a standard solution across a range of wavelengths (e.g., 200-400 nm)

to determine the wavelength of maximum absorbance (λmax).

Calibration Curve: Measure the absorbance of each standard solution at the determined

λmax. Plot a calibration curve of absorbance versus concentration.

Sample Analysis: Measure the absorbance of the unknown sample solution at λmax and

determine its concentration using the calibration curve.

Visualizations
The following diagrams illustrate the logical workflows for the identification of Cycluron using

the described spectroscopic techniques.
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Caption: Workflow for Cycluron Identification by GC-MS.
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Caption: Workflow for Cycluron Structural Elucidation by NMR.
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Caption: Workflow for Functional Group Analysis of Cycluron by FTIR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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